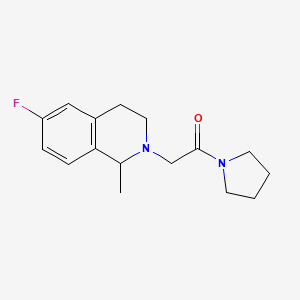
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that belongs to the class of isoquinoline alkaloids.
Mecanismo De Acción
The mechanism of action of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or signaling pathways. Further studies are needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have anti-viral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone in lab experiments include its potential as a chiral ligand in asymmetric synthesis and its anti-inflammatory and anti-cancer activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Investigation of the potential use of the compound as a therapeutic agent for cancer, inflammation, and viral infections.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Exploration of the potential use of the compound as a chiral ligand in asymmetric synthesis.
5. Investigation of the toxicological profile of the compound to determine its safety for use in humans.
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral activities make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and toxicological profile.
Métodos De Síntesis
The synthesis of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with pyrrolidine and ethyl chloroacetate. The reaction is carried out in the presence of a base and a solvent. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a chiral ligand in asymmetric synthesis.
Propiedades
IUPAC Name |
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12-15-5-4-14(17)10-13(15)6-9-19(12)11-16(20)18-7-2-3-8-18/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVUNUWXSAVRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)N3CCCC3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)

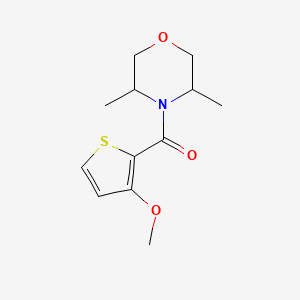
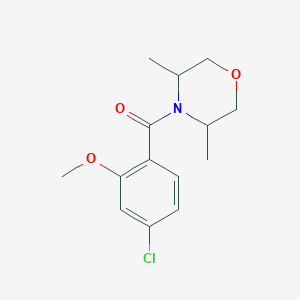

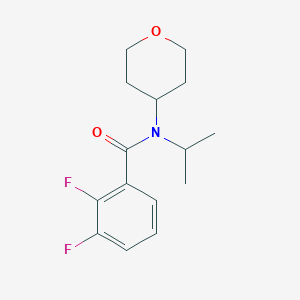

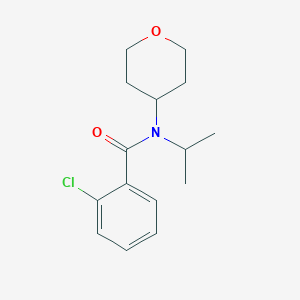
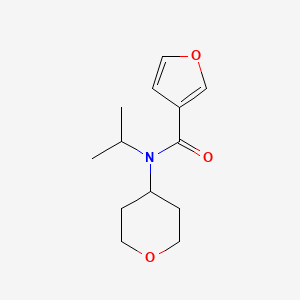

![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)